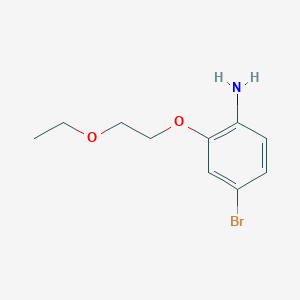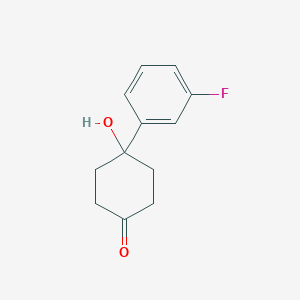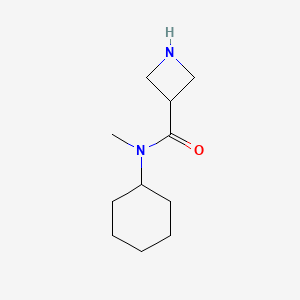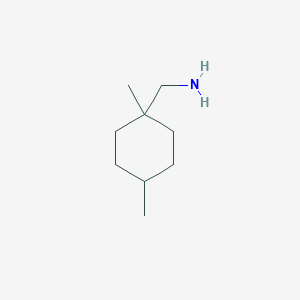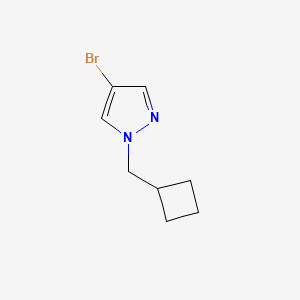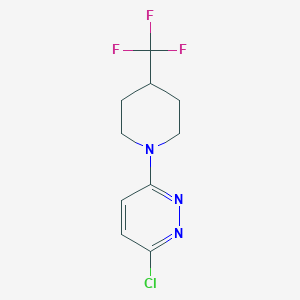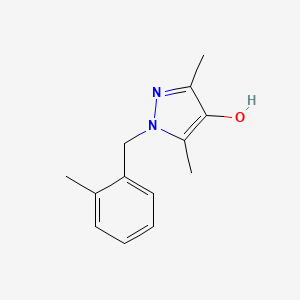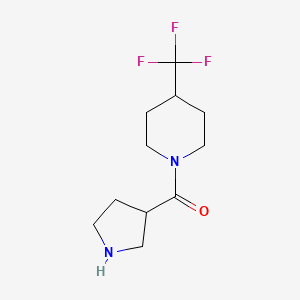
1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine
概要
説明
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group attached to the piperidine ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound can be characterized by various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . X-ray diffraction can be used to confirm the structure and analyze its crystallography and conformation .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . Further studies could explore how the chiral moiety influences kinase inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety . The trifluoromethyl group contributes to the unique physicochemical properties of the compound .科学的研究の応用
Pharmacokinetics and Metabolism
- Metabolism and Excretion: The compound PF-00734200, which is structurally similar to Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, was studied for its metabolism and excretion. It's a dipeptidyl peptidase IV inhibitor used in treating type 2 diabetes. The study found that the compound is eliminated through both metabolism and renal clearance (Sharma et al., 2012).
Synthesis and Chemical Properties
- Synthesis Techniques: Research includes the development of efficient synthesis methods for related compounds, highlighting the challenges in synthesizing heterocycles containing both piperidine and pyridine rings. This is crucial for the development of more complex compounds for various applications (Zhang et al., 2020).
- Structural Analysis: Studies have been conducted to understand the crystal structure of related compounds, providing insights into the molecular arrangements and interactions that could be crucial for pharmaceutical applications (Butcher et al., 2006).
Applications in Treatment of Diseases
- Antimicrobial Activity: Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in treating bacterial and fungal infections (Mallesha & Mohana, 2014).
Potential Drug Development
- Dipeptidyl Peptidase IV Inhibition: One compound, PF-00734200, showed promise as a treatment for type 2 diabetes due to its potent and selective inhibition of dipeptidyl peptidase IV (Ammirati et al., 2009).
Theoretical Studies
- Density Functional Theory (DFT) Studies: Research includes theoretical calculations and structural studies using DFT, providing insights into the physicochemical properties and molecular structures of related compounds, which is vital for their development and application in various fields (Huang et al., 2021).
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have different biological profiles due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The structure of compounds with a pyrrolidine ring can be optimized to modify their pharmacokinetic profile .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . These interactions can modulate enzyme activity, leading to changes in biochemical pathways and cellular functions.
Cellular Effects
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence neurotransmitter release and uptake, thereby affecting cell signaling pathways and synaptic transmission . In addition, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . These effects can have significant implications for the development of new therapeutic agents targeting neurological disorders.
Molecular Mechanism
The molecular mechanism of action of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme . For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine . Additionally, the compound can bind to receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cognitive function and reducing anxiety . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and toxicity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to cross cell membranes and accumulate in lipid-rich tissues . It can also interact with transporters and binding proteins, which facilitate its uptake and distribution within the body . These interactions can affect the compound’s localization and accumulation, influencing its therapeutic and toxic effects.
Subcellular Localization
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONXXJBGXOYBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


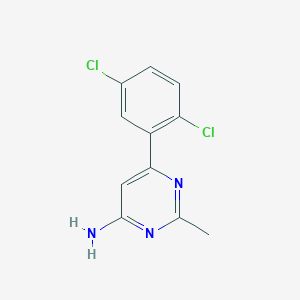
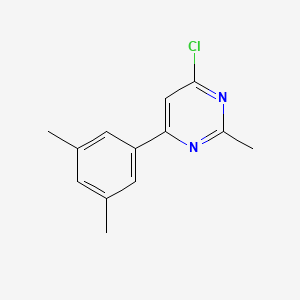
![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)
